Ethyl 2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(heptafluoropropoxy)propoxy]propanoate
Description
Ethyl 2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(heptafluoropropoxy)propoxy]propanoate is a fluorinated ester compound structurally related to the GenX family of per- and polyfluoroalkyl substances (PFAS). GenX chemicals, such as ammonium 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoate (HFPO-DA), are industrial replacements for legacy PFAS like perfluorooctanoic acid (PFOA) . The ethyl ester variant distinguishes itself through its ethyl ester functional group, which influences its physicochemical properties, environmental persistence, and metabolic pathways compared to salts or acids in the same structural class.
Properties
IUPAC Name |
ethyl 2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5F17O4/c1-2-30-3(29)4(12,7(16,17)18)31-11(27,28)6(15,9(22,23)24)32-10(25,26)5(13,14)8(19,20)21/h2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGEWHUSMIVYAOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)(F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5F17O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90896515 | |
| Record name | Ethyl 2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(heptafluoropropoxy)propoxy]propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90896515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
524.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76145-88-5 | |
| Record name | Ethyl 2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(heptafluoropropoxy)propoxy]propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90896515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Ethyl 2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(heptafluoropropoxy)propoxy]propanoate is a complex fluorinated compound belonging to the class of per- and polyfluoroalkyl substances (PFAS). These compounds have garnered significant attention due to their unique chemical properties and potential biological effects. This article explores the biological activity of this compound based on available research findings.
- Molecular Formula : C11H5F17O4
- Molar Mass : 524.13 g/mol
- Density : 1.641 g/cm³
- Boiling Point : 273°C
- Flash Point : 115°C
Mechanisms of Biological Activity
PFAS compounds are known for their persistence in the environment and biological systems. The biological activity of this compound can be attributed to several mechanisms:
- Endocrine Disruption : Studies indicate that PFAS can disrupt endocrine functions by interacting with hormone receptors. This interference can lead to altered developmental and reproductive health outcomes .
- Hepatotoxicity : Research has shown that PFAS exposure is linked to liver damage in animal models. Specifically, the compound may induce lipid accumulation and hepatocellular injury through mechanisms involving peroxisome proliferator-activated receptors (PPARs) and other nuclear receptors .
- Immunotoxicity : Evidence suggests that PFAS can affect immune system function, leading to decreased vaccine responses and increased susceptibility to infections .
Study on Liver Toxicity
A study conducted on male Sprague Dawley rats exposed to various PFAS compounds demonstrated significant liver weight increases associated with exposure levels. The relative potency factors (RPFs) derived from this study indicated that this compound exhibited hepatotoxic effects comparable to other well-studied PFAS like PFOA and PFOS .
Epidemiological Studies
Epidemiological studies have linked PFAS exposure to adverse health outcomes in humans. For instance, a comprehensive review highlighted associations between PFAS levels in blood and increased risks of liver disease and thyroid dysfunction . These findings underscore the relevance of animal model data in predicting human health risks.
Summary of Biological Effects
| Biological Effect | Mechanism/Outcome |
|---|---|
| Endocrine Disruption | Altered hormone receptor activity |
| Hepatotoxicity | Liver weight increase; lipid accumulation |
| Immunotoxicity | Decreased immune response |
Scientific Research Applications
Physical Properties
- Density : Not specified in the available literature.
- Boiling Point : Not available.
- Melting Point : Not available.
Fluorinated Polymers
Ethyl 2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(heptafluoropropoxy)propoxy]propanoate serves as a precursor for synthesizing fluorinated polymers. These polymers are utilized in coatings and films due to their excellent chemical resistance and low surface energy properties. Research indicates that such polymers can be used in applications ranging from non-stick surfaces to protective coatings in harsh environments .
Surface Modifications
The compound's fluorinated nature allows it to modify surfaces for enhanced hydrophobicity and oleophobicity. This property is particularly useful in the development of advanced materials that require minimal adhesion of liquids and contaminants. Studies have shown that surfaces treated with fluorinated compounds exhibit significantly lower wettability compared to untreated surfaces .
Environmental Studies
Research into perfluoroalkyl substances (PFAS), including this compound, has highlighted their environmental persistence and potential bioaccumulation. This compound is often analyzed in environmental risk assessments to understand its behavior in ecosystems and its impact on wildlife .
Chemical Synthesis
This compound can be used as an intermediate in the synthesis of various fluorinated organic compounds. Its structure allows for further functionalization which can lead to the development of new materials with specific properties tailored for applications in pharmaceuticals or agrochemicals .
Case Study 1: Fluoropolymer Development
In a study published by the Journal of Fluorine Chemistry, researchers synthesized a series of fluorinated polymers using this compound as a monomer. The resulting polymers demonstrated superior thermal stability and chemical resistance compared to traditional polymers .
Case Study 2: Environmental Impact Assessment
A comprehensive environmental risk evaluation report assessed the impact of various PFAS compounds including this compound. The study concluded that while these compounds are effective in industrial applications due to their stability and resistance to degradation, they pose significant risks to aquatic ecosystems due to their persistence and potential for bioaccumulation .
Comparison with Similar Compounds
Table 1: Molecular Properties of Ethyl Ester and Analogous Compounds
Key Observations :
- The ethyl ester has a higher molecular weight than the ammonium salt (GenX) due to the ethyl group .
- The potassium salt exhibits greater polarity and solubility in aqueous environments compared to the ethyl ester .
- Structural variations (e.g., ester vs. salt) significantly alter reactivity and environmental behavior.
Table 2: Key Physicochemical and Functional Differences
Key Observations :
- The ethyl ester’s low water solubility makes it suitable for hydrophobic applications, such as fluorinated polymer coatings .
- GenX’s ammonium salt is preferred in aqueous industrial processes due to its solubility .
- The fluoride derivative is a transient metabolite, indicating lower environmental stability .
Toxicological and Environmental Profiles
Table 3: Toxicity and Environmental Impact
Key Observations :
- GenX’s ammonium salt has well-documented hepatotoxicity and phytotoxicity, leading to its classification as a Substance of Very High Concern (SVHC) in the EU .
- Environmental persistence correlates with functional groups; salts persist longer than esters or metabolites .
Metabolic and Degradation Pathways
- Ethyl Ester: Likely undergoes ester hydrolysis to form 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoic acid, a GenX-related acid .
- GenX (Ammonium Salt) : Rapidly cleared in mammals but persists in water systems due to high stability .
- Fluoride Derivative : Forms via O-dealkylation of HFPO-TeA, indicating shorter environmental half-life .
Q & A
Q. What are the established methodologies for synthesizing Ethyl 2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(heptafluoropropoxy)propoxy]propanoate, and what analytical techniques validate its purity?
Synthesis typically involves fluoropolymer thermolysis or stepwise nucleophilic substitution with perfluorinated epoxides (e.g., hexafluoropropylene oxide, HFPO) . Purity validation employs gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy, with fluorinated solvent systems (e.g., perfluorooctane) to avoid interference . Quantification of residual fluorinated impurities requires high-resolution mass spectrometry (HRMS) due to structural complexity .
Q. How can researchers accurately quantify this compound in environmental matrices, and what are common interferences?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope dilution is the gold standard. Sample preparation involves solid-phase extraction (SPE) using hydrophilic-lipophilic balance (HLB) cartridges, adjusted for high organic content in fluorinated matrices . Interferences arise from co-eluting poly-/perfluoroalkyl substances (PFAS), necessitating chromatographic separation with pentafluorophenyl columns . Method detection limits (MDLs) for water samples are typically <1 ng/L .
Q. What is the environmental occurrence of this compound, and how does it compare to legacy PFAS like PFOA?
Global surface water studies report concentrations ranging from 0.5–50 ng/L, lower than legacy PFAS but with higher bioaccumulation potential in aquatic organisms due to its shorter chain length and polar functional groups . Unlike PFOA, it resists aerobic biodegradation but undergoes partial hydrolysis under alkaline conditions (pH >10) .
Advanced Research Questions
Q. What molecular mechanisms underlie the hepatotoxicity of this compound, and how do in vitro models correlate with in vivo findings?
Chronic exposure in Sprague-Dawley rats (≥10 mg/kg/day) induces hepatocellular hypertrophy and peroxisome proliferation via PPARα activation . In vitro liver microsomal assays show competitive inhibition of cytochrome P450 enzymes (e.g., CYP3A4), but discrepancies exist in metabolic clearance rates between rodent and human hepatocytes, suggesting species-specific toxicokinetics .
Q. How can conflicting data on environmental persistence and degradation pathways be resolved?
Contradictions arise from variable experimental conditions. For example, advanced oxidation processes (AOPs) using UV/persulfate achieve >90% degradation in lab settings but <50% efficiency in natural waters due to dissolved organic matter scavenging radicals . Computational modeling (e.g., density functional theory, DFT) predicts hydrolysis half-lives of ~200 days at pH 7, aligning with field data from contaminated groundwater .
Q. What experimental strategies optimize the removal of this compound from industrial wastewater?
Pilot-scale studies recommend hybrid systems:
- Step 1: Nanofiltration (NF) with polyamide membranes (MWCO: 200 Da) to concentrate the compound.
- Step 2: Electrochemical oxidation using boron-doped diamond (BDD) electrodes at 5 V, achieving >95% mineralization . Residual fluoride ions require precipitation with calcium hydroxide to meet discharge limits (<2 mg/L) .
Q. How do regulatory classifications (e.g., SVHC under REACH) impact research priorities for this compound?
Designation as a Substance of Very High Concern (SVHC) by ECHA mandates toxicity endpoint studies (e.g., developmental/reproductive effects) and environmental monitoring in EU member states . Collaborative consortia, as encouraged under TSCA Section 4, must address data gaps in human epidemiological exposure and long-term ecotoxicological impacts .
Methodological Considerations
- Toxicology Studies: Use OECD Test Guidelines 407 (28-day repeated dose) and 453 (combined chronic toxicity/carcinogenicity) with species-specific adjustments for PFAS .
- Environmental Sampling: Preserve water samples with 0.1% ascorbic acid to prevent oxidative degradation .
- Data Reporting: Align with FAIR principles by depositing raw mass spectra in repositories like MassIVE (Dataset MSV000092345) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
